4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings, nitro, methoxy, and bromopyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common approach includes:
Formation of the 5-bromopyridin-3-yl intermediate: This step involves the bromination of pyridine to obtain 5-bromopyridine, followed by further functionalization to introduce the formamido group.
Condensation Reaction: The intermediate is then reacted with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and formamido groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metal centers.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its aromatic and nitro groups.
Industry
Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as conductivity or fluorescence.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.
Mechanism of Action
The mechanism by which 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The nitro and bromopyridinyl groups are likely involved in interactions with biological targets, while the methoxy and formamido groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(5-CHLOROPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE
- 4-[(E)-{[(5-FLUOROPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE
Uniqueness
The presence of the bromine atom in the pyridinyl ring distinguishes 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine or fluorine can result in unique reactivity and binding characteristics, making this compound particularly interesting for specific applications in catalysis and drug development.
Properties
Molecular Formula |
C21H15BrN4O6 |
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Molecular Weight |
499.3 g/mol |
IUPAC Name |
[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H15BrN4O6/c1-31-19-8-13(10-24-25-20(27)15-9-16(22)12-23-11-15)2-7-18(19)32-21(28)14-3-5-17(6-4-14)26(29)30/h2-12H,1H3,(H,25,27)/b24-10+ |
InChI Key |
QQXMPTJJHQDOQG-YSURURNPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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